molecular formula C9H9N3O4 B14809878 3-Cyclopropoxy-4-nitropicolinamide

3-Cyclopropoxy-4-nitropicolinamide

Cat. No.: B14809878
M. Wt: 223.19 g/mol
InChI Key: HNVSWJAJGCYWBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-nitropicolinamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-nitropicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-nitropicolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, although not used directly in therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-nitropicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclopropoxy group and a nitro group on a picolinamide core sets it apart from other similar compounds .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)7-8(16-5-1-2-5)6(12(14)15)3-4-11-7/h3-5H,1-2H2,(H2,10,13)

InChI Key

HNVSWJAJGCYWBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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